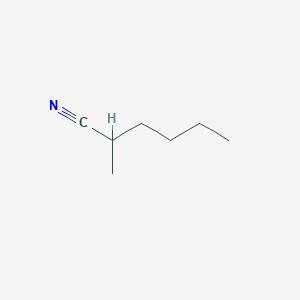

2-Methylhexanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-3-4-5-7(2)6-8/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYFAYMXLISRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458231 | |

| Record name | 2-methylhexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20654-42-6 | |

| Record name | 2-methylhexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanenitrile, also known as 2-cyanopentane, is a branched aliphatic nitrile that serves as a versatile intermediate in organic synthesis. Its unique structural features, including the nitrile functional group and the chiral center at the second carbon, make it a valuable building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless liquid with the chemical formula C₇H₁₃N.[1] Its key identifiers and physicochemical properties are summarized in the table below. While experimental data for some properties are limited, computed values from reliable sources are provided to offer a comprehensive profile of the compound.

| Property | Value | Source(s) |

| CAS Number | 20654-42-6 | [1] |

| Molecular Formula | C₇H₁₃N | [1] |

| Molecular Weight | 111.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Cyanohexane, 2-Methylcapronitrile | [1] |

| Boiling Point | 231.9 ± 13.0 °C (Predicted) | [2] |

| Density | 0.941 ± 0.06 g/cm³ (Predicted) | [2] |

| XLogP3-AA | 2.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 111.104800 g/mol | [1] |

| Monoisotopic Mass | 111.104800 g/mol | [1] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

| Kovats Retention Index | 913 (Standard non-polar) | [1] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: A sharp, medium-to-strong absorption band is expected in the region of 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. The spectrum would also exhibit C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the chirality of the molecule. The methyl group attached to the chiral center would appear as a doublet. The methine proton at the chiral center would be a multiplet. The protons of the butyl chain would show characteristic multiplets. The terminal methyl group of the butyl chain would be a triplet.

-

¹³C NMR Spectroscopy: The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of 115-125 ppm. The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 111. Common fragmentation patterns for aliphatic nitriles involve the loss of alkyl radicals. The fragmentation of this compound would likely show significant peaks corresponding to the loss of a methyl group (m/z = 96) and a butyl group (m/z = 54), as well as cleavage at other C-C bonds.[3]

Synthesis of this compound

A common and effective method for the synthesis of alkyl nitriles is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of an alkyl halide with a cyanide salt.[4] This Sₙ2 reaction is particularly suitable for primary and secondary alkyl halides.

Representative Experimental Protocol: Kolbe Nitrile Synthesis

This protocol describes a general procedure for the synthesis of this compound from 2-bromohexane.

Materials:

-

2-Bromohexane

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

-

Diethyl ether or other suitable organic solvent for extraction

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in a minimal amount of water and then add dimethyl sulfoxide.

-

Addition of Alkyl Halide: Slowly add 2-bromohexane to the stirred solution.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to obtain pure this compound.

Kolbe Nitrile Synthesis of this compound.

Applications in Drug Development and Research

Nitriles are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, amides, and ketones, making it a versatile synthetic handle.

The branched structure of this compound can be particularly advantageous in drug design. The methyl group can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. By incorporating this branched nitrile into a larger molecule, medicinal chemists can fine-tune its pharmacokinetic and pharmacodynamic properties.

Safety and Handling

-

Toxicity: Aliphatic nitriles can be toxic if inhaled, ingested, or absorbed through the skin.[5] Their toxicity is often attributed to the in vivo metabolic release of cyanide ions.[6] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

-

Flammability: Aliphatic nitriles are combustible liquids.[5] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media, such as dry chemical, foam, or carbon dioxide.

-

Incompatibilities: Nitriles are incompatible with strong acids, strong oxidizing agents, and reducing agents.[5] Contact with strong acids can lead to the release of highly toxic hydrogen cyanide gas.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

GHS Hazard Classification (Predicted)

Based on the properties of similar aliphatic nitriles, the GHS classification for this compound is likely to include:

-

Flammable Liquids

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Serious Eye Damage/Eye Irritation

-

Skin Corrosion/Irritation

Always consult a comprehensive and up-to-date SDS for any chemical before use. In the absence of a specific SDS for this compound, treat it with the same precautions as other hazardous aliphatic nitriles.

References

- 1. This compound | C7H13N | CID 11194307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]

- 5. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structural Elucidation of 2-Methylhexanenitrile: A Spectroscopic Guide

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-methylhexanenitrile, a branched aliphatic nitrile of interest in organic synthesis and as a potential building block in drug discovery. This document moves beyond a simple recitation of spectral data, offering a detailed rationale for the application and interpretation of modern spectroscopic techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. By integrating theoretical principles with practical insights, this guide serves as a valuable resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding of how to confirm the molecular structure of this and similar nitrile-containing compounds.

Introduction: The Significance of Structural Confirmation

In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This compound (C₇H₁₃N), a chiral aliphatic nitrile, presents a seemingly simple structure, yet its isomeric purity and precise connectivity are critical for its intended applications, which can range from a synthetic intermediate to a fragment in novel therapeutic agents.[1] Its branched nature can influence physicochemical properties such as lipophilicity, a key parameter in drug design. Therefore, a robust and systematic approach to its structural elucidation is paramount.

This guide will walk through a multi-faceted spectroscopic analysis, demonstrating how data from various instruments are synergistically employed to build an irrefutable structural assignment for this compound.

Foundational Data and Workflow

Before delving into the spectral analysis, it is essential to establish the foundational information for the target molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N | PubChem[1] |

| Molecular Weight | 111.18 g/mol | PubChem[1] |

| CAS Number | 20654-42-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

The logical workflow for the structural elucidation of an unknown compound, including this compound, generally follows a set sequence designed to gather information from the general to the specific.

Mass Spectrometry: Determining the Molecular Mass and Fragmentation

Mass spectrometry is the initial and indispensable technique for determining the molecular weight of a compound and gaining insights into its substructures through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method, where high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum of this compound

| m/z | Proposed Fragment | Comments |

| 111 | [C₇H₁₃N]⁺ | Molecular Ion (M⁺) |

| 96 | [M - CH₃]⁺ | Loss of a methyl group |

| 82 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 68 | [M - C₃H₇]⁺ | Loss of a propyl group |

| 54 | [M - C₄H₉]⁺ | Loss of a butyl group (alpha-cleavage) |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment |

Interpretation:

The mass spectrum is expected to show a molecular ion peak at an m/z of 111, confirming the molecular weight of this compound. A key fragmentation pathway for aliphatic nitriles is alpha-cleavage, the breaking of the bond adjacent to the carbon bearing the nitrile group. For this compound, this would involve the loss of a butyl radical to give a fragment with m/z 54. The loss of a methyl group (m/z 96) is also a probable fragmentation.

Infrared Spectroscopy: Identifying the Nitrile Functional Group

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded. This accounts for any atmospheric or instrumental absorptions.

-

Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR beam is passed through the crystal, and the sample's spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted Infrared Spectrum of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2245 | Medium-Strong, Sharp | C≡N stretch |

| 2960-2850 | Strong | C-H (sp³) stretches |

| 1465 | Medium | C-H bend (methylene and methyl) |

| 1380 | Medium | C-H bend (methyl) |

Interpretation:

The most diagnostic absorption in the IR spectrum of this compound is the sharp, medium-to-strong peak around 2245 cm⁻¹. This absorption is characteristic of the carbon-nitrogen triple bond (C≡N) stretch in aliphatic nitriles.[2] The presence of strong absorptions in the 2960-2850 cm⁻¹ region confirms the presence of sp³-hybridized C-H bonds, consistent with the alkyl nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Approximately 10-20 mg of this compound is accurately weighed into a clean, dry vial.

-

Solvent Addition: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.

-

Transfer to NMR Tube: The solution is carefully transferred to a clean, 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to ensure a homogeneous magnetic field.

Predicted ¹³C NMR Spectrum of this compound

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~122 | C1 (C≡N) |

| ~35 | C2 (CH) |

| ~32 | C3 (CH₂) |

| ~28 | C4 (CH₂) |

| ~22 | C5 (CH₂) |

| ~19 | C2-CH₃ |

| ~14 | C6 (CH₃) |

Interpretation:

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The nitrile carbon (C1) is the most deshielded, appearing around 122 ppm. The other carbon signals appear in the aliphatic region, with their specific chemical shifts influenced by their proximity to the electron-withdrawing nitrile group and the degree of substitution.

Predicted ¹H NMR Spectrum of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | Multiplet | 1H | H2 |

| ~1.6 | Multiplet | 2H | H3 |

| ~1.4 | Multiplet | 4H | H4, H5 |

| ~1.3 | Doublet | 3H | C2-CH₃ |

| ~0.9 | Triplet | 3H | H6 |

Interpretation:

The ¹H NMR spectrum provides detailed information about the proton environments and their connectivity.

-

The methine proton (H2) , being adjacent to the electron-withdrawing nitrile group, is the most deshielded of the aliphatic protons and is expected to appear as a multiplet around 2.4 ppm.

-

The methyl group attached to C2 is expected to be a doublet around 1.3 ppm due to coupling with the H2 proton.

-

The terminal methyl group (H6) should appear as a triplet around 0.9 ppm, coupled to the adjacent methylene group (H5).

-

The methylene groups (H3, H4, and H5) will appear as overlapping multiplets in the region of 1.4-1.6 ppm.

Conclusion: A Cohesive Structural Narrative

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight and provides initial structural clues through fragmentation. Infrared spectroscopy offers a rapid and definitive identification of the key nitrile functional group. Finally, ¹³C and ¹H NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the complete molecular structure. The predicted spectral data presented in this guide, based on established chemical principles, provide a robust framework for the analysis of this and similar aliphatic nitriles.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11194307, this compound." PubChem, [Link]. Accessed 30 December 2025.

-

Berkeley Learning Hub. "5 Nitrile IR Spectrum Tips." Berkeley Learning Hub, 10 March 2025, [Link].

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methylhexanenitrile from 2-Methylhexanol

This guide provides a comprehensive overview of the synthetic conversion of 2-methylhexanol to 2-methylhexanenitrile, a valuable branched aliphatic nitrile intermediate in various chemical industries.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and discuss the analytical techniques for product characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Strategic Overview: The Synthetic Rationale

The conversion of an alcohol to a nitrile is a common transformation in organic synthesis, extending the carbon chain by one atom and introducing a versatile functional group. The nitrile moiety can be further hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the formation of various nitrogen-containing heterocycles.

Direct conversion of a primary or secondary alcohol like 2-methylhexanol to a nitrile is not a single-step process. The hydroxyl group is a poor leaving group, necessitating its conversion into a more labile functionality.[2] A robust and widely adopted strategy involves a two-step sequence:

-

Activation of the Hydroxyl Group: The alcohol is first converted into a sulfonate ester, typically a tosylate or mesylate. This transforms the hydroxyl into an excellent leaving group.[2]

-

Nucleophilic Substitution: The resulting tosylate is then subjected to a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide, to yield the desired nitrile.[3][4]

This approach offers high yields and stereochemical control, particularly for secondary alcohols where S(_N)2 reaction pathways are favored.

Mechanistic Insights: A Tale of Two Steps

The overall transformation is a classic example of activating a functional group for a subsequent nucleophilic substitution.

Step 1: Tosylation of 2-Methylhexanol

The first step is the reaction of 2-methylhexanol with p-toluenesulfonyl chloride (TsCl) in the presence of a weak base, such as pyridine.[5] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. The pyridine serves to neutralize the hydrogen chloride byproduct that is formed, driving the reaction to completion.[5] It is crucial to note that this step proceeds with retention of configuration at the chiral center (if applicable), as the C-O bond of the alcohol is not broken.[2][6]

Step 2: Nucleophilic Substitution with Cyanide

With the hydroxyl group now activated as a tosylate, the second step involves the introduction of the cyanide nucleophile. The cyanide ion (CN⁻), typically from sodium cyanide, attacks the carbon atom bearing the tosylate group in an S(_N)2 fashion.[4][7][8] This concerted mechanism results in the displacement of the tosylate leaving group and the formation of the new carbon-carbon bond, yielding this compound. For a chiral starting material, this S(_N)2 reaction proceeds with an inversion of stereochemistry.[6]

Below is a Graphviz diagram illustrating the overall reaction pathway.

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2-methylhexanol.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 2-Methylhexanol | C₇H₁₆O | 116.20 | 10.0 g (86.1 mmol) | >98% |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 18.0 g (94.4 mmol) | >98% |

| Pyridine | C₅H₅N | 79.10 | 50 mL | Anhydrous |

| Sodium Cyanide | NaCN | 49.01 | 6.3 g (128.5 mmol) | >97% |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | Anhydrous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | As needed | 1 M aq. |

| Sodium bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated aq. |

| Sodium sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous |

Safety Precautions

Extreme caution must be exercised when handling sodium cyanide. Sodium cyanide is fatal if swallowed, in contact with skin, or if inhaled.[9][10] It is imperative to work in a well-ventilated fume hood at all times and wear appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.[11][12] Contact with acids liberates highly toxic hydrogen cyanide gas.[9][13][14] A dedicated cyanide quenching solution (e.g., a mixture of aqueous sodium hypochlorite and sodium hydroxide) should be readily available.

2-Methylhexanol is a flammable liquid and can cause skin and eye irritation.[15][16][17][18] Pyridine is flammable, toxic, and an irritant. p-Toluenesulfonyl chloride is a corrosive solid.

Step-by-Step Procedure

Step 1: Synthesis of 2-Methylhexyl Tosylate

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-methylhexanol (10.0 g, 86.1 mmol) and anhydrous pyridine (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (18.0 g, 94.4 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then at room temperature for 12 hours.

-

Pour the reaction mixture into 200 mL of ice-cold 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methylhexyl tosylate as a pale yellow oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the crude 2-methylhexyl tosylate in anhydrous dimethylformamide (100 mL).

-

Add sodium cyanide (6.3 g, 128.5 mmol) to the solution. (CAUTION: EXTREMELY TOXIC)

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction mixture to room temperature and pour it into 300 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash with water (3 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Below is a Graphviz diagram illustrating the experimental workflow.

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization: Analytical Confirmation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a nitrile is the sharp, strong absorption band corresponding to the C≡N triple bond stretch.[19][20] This peak is expected to appear in the range of 2260-2240 cm⁻¹.[20] The absence of a broad O-H stretching band around 3300 cm⁻¹ will confirm the consumption of the starting alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide detailed structural information. Protons on the carbon adjacent to the nitrile group are expected to be deshielded and appear in the 2-3 ppm region.[21] The integration of the signals will correspond to the number of protons in each unique environment.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the nitrile carbon in the range of 115-120 ppm.[21]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the product. The molecular ion peak (M⁺) for this compound (C₇H₁₃N) is expected at m/z = 111.18.[22] However, the molecular ion peak for simple nitriles can sometimes be weak or absent.[21]

Conclusion

The synthesis of this compound from 2-methylhexanol via a tosylate intermediate is a reliable and high-yielding method. This guide has provided a detailed protocol, mechanistic insights, and analytical validation procedures. Adherence to strict safety protocols, especially when handling sodium cyanide, is paramount for the successful and safe execution of this synthesis.

References

- Sigma-Aldrich Inc. (2024-09-06). Sodium cyanide - SAFETY DATA SHEET.

- Chemistry LibreTexts. (2023-08-09). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.

- Sigma-Aldrich. (2013-04-04). Sodium cyanide - Safety Data Sheet.

- Cole-Parmer. Material Safety Data Sheet - 2-Methyl-2-hexanol, 97%.

- Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.

- Berkeley Learning Hub. (2025-03-10). 5 Nitrile IR Spectrum Tips.

- Scribd. 05 Notes On Nitriles IR Spectra.

- Spectroscopy Online. (2019-07-01). Organic Nitrogen Compounds IV: Nitriles.

- Fisher Scientific. (2010-11-19). Sodium Cyanide MSDS.

- TCI Chemicals. SAFETY DATA SHEET - 2-Methyl-2-hexanol.

- SODIUM CYANIDE (NaCN) Safety and Handling Guidance.

- (2010-11-06). 2-Methylcyclohexanol - SAFETY DATA SHEET.

- Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.

- Camachem. Material Safety Data Sheet (MSDS).

- NOAA. SODIUM CYANIDE - CAMEO Chemicals.

- ECHEMI. (2019-07-15). 2-Methyl-1-hexanol SDS, 624-22-6 Safety Data Sheets.

- (2017-05-25). Standard Operating Procedure.

- ICSC 0294 - 2-METHYLCYCLOHEXANOL.

- Unigel. (2021-12-04). SAFETY DATA SHEET.

- 5.

- Pearson+. (2024-01-19). Using an appropriate tosylate intermediate, synthesize the follow... | Study Prep.

- Master Organic Chemistry. (2015-03-10). Tosylates And Mesylates.

- (2015-05-10). Nucleophilic substitution reactions with cyanide. YouTube.

- (2018-07-27). alcohols tosylates. YouTube.

- Chemistry LibreTexts. (2024-07-30). 11.2: The Discovery of Nucleophilic Substitution Reactions.

- Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism Notes: Organic Chemistry Revision Sheets.

- Benchchem. This compound | 20654-42-6.

- NIH. This compound | C7H13N | CID 11194307 - PubChem.

- Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions.

Sources

- 1. This compound | 20654-42-6 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Using an appropriate tosylate intermediate, synthesize the follow... | Study Prep in Pearson+ [pearson.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. westliberty.edu [westliberty.edu]

- 10. fishersci.com [fishersci.com]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. rtong.people.ust.hk [rtong.people.ust.hk]

- 13. camachem.com [camachem.com]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. ICSC 0294 - 2-METHYLCYCLOHEXANOL [chemicalsafety.ilo.org]

- 19. fiveable.me [fiveable.me]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. This compound | C7H13N | CID 11194307 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Branched Aliphatic Nitriles

An In-depth Technical Guide to 2-Methylhexanenitrile: Properties, Analysis, and Applications

In the landscape of organic synthesis and medicinal chemistry, the functional and structural attributes of a molecule dictate its utility. This compound (C₇H₁₃N) emerges as a significant aliphatic nitrile, not for its complexity, but for the strategic advantages conferred by its simple branched structure. As a key intermediate, its value lies in the reactivity of the nitrile group combined with the physicochemical modifications introduced by the methyl branch, particularly the enhancement of lipid solubility—a critical parameter in the design of pharmacologically active agents.[1] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the core physical and chemical properties, spectroscopic signatures, and strategic applications of this versatile building block.

Compound Identification and Core Properties

Accurate identification is the foundation of all scientific work. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in global databases.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 20654-42-6 | [2][3] |

| Molecular Formula | C₇H₁₃N | [2][4][5] |

| Molecular Weight | 111.18 g/mol | [2][5] |

| Synonyms | 2-Methylcapronitrile, 2-Cyanohexane | [2][3] |

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure: a six-carbon chain with a nitrile group on C1 and a methyl group on C2. The nitrile group's strong dipole moment influences its boiling point and solubility, while the alkyl chain imparts nonpolar character.[1]

| Computed Property | Value | Source |

| XLogP3-AA | 2.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 23.8 Ų | [2] |

| Monoisotopic Mass | 111.1048 g/mol | [2] |

Spectroscopic Analysis: A Self-Validating Workflow

Confirming the identity and purity of this compound is paramount. A multi-spectroscopic approach provides a self-validating system, where each technique offers complementary information to build a complete structural picture.

Caption: Workflow for Spectroscopic Identification.

Protocol 1: Mass Spectrometry (MS)

-

Ionization: Subject the sample to electron impact (EI) ionization.

-

Analysis: The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight.

-

Expected Outcome: A prominent peak at m/z = 111 . The base peak may appear at m/z = 82, corresponding to the loss of an ethyl group (M-29), a common fragmentation pattern for alkyl chains.[6]

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two salt (NaCl or KBr) plates.

-

Analysis: Scan the sample across the infrared range (typically 4000-500 cm⁻¹).

-

Expected Outcome: The defining characteristic is a strong, sharp absorption band in the range of 2260-2240 cm⁻¹ , which is indicative of the C≡N stretching vibration.[7] Additional peaks in the 2960-2850 cm⁻¹ region will confirm the presence of C-H bonds in the alkyl structure.[8] The region below 1500 cm⁻¹, known as the fingerprint region, will provide a unique pattern for the compound.[7]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) containing a tetramethylsilane (TMS) standard.

-

¹H NMR Analysis: The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their splitting patterns (neighboring protons).

-

Prediction: Expect complex multiplets for the methylene (-CH₂) and methine (-CH) protons. A doublet for the C2-methyl group and a triplet for the terminal methyl group will be key identifiers.

-

-

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum shows the number of unique carbon environments.

-

Prediction: A signal in the 118-125 ppm range is characteristic of a nitrile carbon. The remaining six signals in the upfield region (~10-40 ppm) will correspond to the carbons of the 2-methylhexyl group.

-

Chemical Properties and Synthetic Utility

The reactivity of this compound is centered on the electrophilic carbon of the nitrile group. This functional group is a versatile precursor for several other key functionalities, making it a valuable synthetic intermediate.[1]

Caption: Key Reactions of the Nitrile Group.

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (2-methylhexanoic acid). This is a fundamental transformation for creating branched-chain fatty acid analogues.

-

Reduction: The nitrile group is readily reduced to a primary amine (2-methylhexylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This pathway is crucial for synthesizing bioactive amine compounds.[1]

The branched nature of the molecule provides steric hindrance that can influence reaction rates compared to linear nitriles. More importantly, it enhances lipophilicity, a property that can improve a drug candidate's ability to cross biological membranes.[1]

Applications in Research and Drug Development

This compound serves as a vital building block in several areas:

-

Pharmaceutical Intermediates: It is a precursor for synthesizing more complex molecules where a branched alkyl chain is desired for optimizing pharmacokinetic properties like absorption and distribution.[1][9] The introduction of a methyl group can modulate a drug's interaction with its target receptor or enzyme.

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this nitrile are used in the development of new pesticides and herbicides.[9]

-

Fragrance Industry: Aliphatic nitriles are often used in the creation of fragrances and flavors.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted, data from analogous compounds like 2,2-dimethylhexanenitrile and hexanenitrile suggest the following precautions are necessary.[10][11]

-

Hazards: Likely to be a flammable liquid and vapor.[10] Harmful if swallowed, inhaled, or in contact with skin.[10][11] May cause serious skin and eye irritation.

-

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10][12]

-

Keep away from heat, sparks, and open flames.[10] Ground equipment to prevent static discharge.

-

Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[12]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[11][12]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the interplay between its reactive nitrile functionality and its branched alkyl structure. Its utility in synthesizing amines and carboxylic acids, coupled with the lipophilicity-enhancing properties of its branched chain, makes it a significant tool for researchers in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is essential for its correct identification and use in complex synthetic pathways.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11194307, this compound. Retrieved from [Link]

-

ChemBK (n.d.). Hexanenitrile, 2-methyl-. Retrieved from [Link]

-

NIST (n.d.). Hexanenitrile, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101541393, 2-Hydroxy-5-methylhexanenitrile. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 38989133, (2S)-2-methylpentanenitrile. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10942429, 2-Hydroxy-2-methylhexanenitrile. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87633175, (3R)-3-methylhexanenitrile. Retrieved from [Link]

- Google Patents (1993). US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4.

-

Universal Class (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

ChemComplete (2020, February 24). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]

-

ChemComplete (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Eithan, C. (2024). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Hilaris Publisher. Retrieved from [Link]

Sources

- 1. This compound | 20654-42-6 | Benchchem [benchchem.com]

- 2. This compound | C7H13N | CID 11194307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 20654-42-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Hexanenitrile, 2-methyl [webbook.nist.gov]

- 6. youtube.com [youtube.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. lehigh.edu [lehigh.edu]

- 9. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Key Chemical Reactions of 2-Methylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanenitrile, a branched aliphatic nitrile, is a versatile chemical intermediate with significant potential in organic synthesis. Its unique structural features, including the nitrile functional group and the chiral center at the second carbon, make it a valuable building block for the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the core chemical reactions of this compound, offering in-depth mechanistic insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

I. Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a suitable haloalkane with a cyanide salt. This SN2 reaction is a reliable method for introducing the nitrile functionality and extending the carbon chain.

Mechanism: SN2 Nucleophilic Substitution

The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of 2-bromohexane, displacing the bromide leaving group in a single, concerted step. The stereochemistry at the chiral center is inverted during this process.

Figure 1: SN2 synthesis of this compound.

Experimental Protocol: Synthesis from 2-Bromohexane

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| 2-Bromohexane | 165.07 | 16.5 g | 0.1 |

| Sodium Cyanide (NaCN) | 49.01 | 5.88 g | 0.12 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in DMSO.

-

Addition of Alkyl Halide: Slowly add 2-bromohexane to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purification: Purify the crude product by vacuum distillation to yield pure this compound.

II. Hydrolysis to 2-Methylhexanoic Acid

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 2-methylhexanoic acid, a valuable carboxylic acid derivative.

Mechanism: Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom. A molecule of water then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.

Figure 2: Acid-catalyzed hydrolysis of a nitrile.

Experimental Protocol: Acidic Hydrolysis

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| This compound | 111.19 | 11.1 g | 0.1 |

| Sulfuric Acid (conc.) | 98.08 | 10 mL | - |

| Water | 18.02 | 50 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine this compound, water, and concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction mixture will become homogeneous as the hydrolysis proceeds.

-

Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Extraction of Acid: Extract the carboxylic acid from the ether solution with saturated sodium bicarbonate solution (3 x 30 mL).

-

Acidification: Cool the aqueous bicarbonate extracts in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2. The 2-methylhexanoic acid will precipitate or form an oily layer.

-

Isolation: Extract the aqueous layer with diethyl ether (3 x 40 mL).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-methylhexanoic acid.

III. Reduction to 2-Methylhexylamine

The nitrile group is readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is crucial for synthesizing chiral amines from nitriles.

Mechanism: Reduction with LiAlH₄

The reduction proceeds through two successive nucleophilic additions of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. The first addition forms an imine anion, which is then further reduced by a second hydride addition to a dianion. Aqueous workup protonates the dianion to yield the primary amine.

Figure 3: Reduction of a nitrile with LiAlH₄.

Experimental Protocol: Reduction with LiAlH₄

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| This compound | 111.19 | 11.1 g | 0.1 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 4.2 g | 0.11 |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |

| Water | 18.02 | As needed | - |

| 15% Sodium Hydroxide Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a dry 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, add a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Nitrile: Cool the suspension in an ice bath. Add a solution of this compound in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 4 hours.

-

Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (4.2 mL), 15% sodium hydroxide solution (4.2 mL), and then water again (12.6 mL) dropwise.

-

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake with diethyl ether.

-

Drying and Concentration: Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-methylhexylamine.

IV. Reaction with Grignard Reagents to Form Ketones

This compound can react with Grignard reagents to form ketones after acidic workup. This reaction is a valuable tool for the synthesis of ketones with a new carbon-carbon bond adjacent to the carbonyl group.

Mechanism: Grignard Reaction

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine anion which is stabilized as a magnesium salt. This intermediate is stable and does not react further with the Grignard reagent. Subsequent hydrolysis with aqueous acid protonates the nitrogen and then hydrolyzes the imine to the corresponding ketone.[1]

Figure 4: Reaction of a nitrile with a Grignard reagent.

Experimental Protocol: Reaction with Methylmagnesium Bromide

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| This compound | 111.19 | 11.1 g | 0.1 |

| Methylmagnesium Bromide (3.0 M in ether) | - | 40 mL | 0.12 |

| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |

| 1 M Hydrochloric Acid | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a dry 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under a nitrogen atmosphere, place the solution of this compound in anhydrous diethyl ether.

-

Addition of Grignard Reagent: Cool the flask in an ice bath. Add the methylmagnesium bromide solution dropwise from the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Then, heat the mixture to reflux for 1 hour.

-

Work-up: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the magnesium salts dissolve.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting ketone (3-methyl-2-heptanone) by vacuum distillation.

V. Reactions at the α-Carbon: Alkylation

The α-proton of this compound is acidic due to the electron-withdrawing effect of the nitrile group and can be removed by a strong base to form a carbanion. This carbanion can then act as a nucleophile in reactions with electrophiles, such as alkyl halides, allowing for the formation of new carbon-carbon bonds at the α-position.

Mechanism: α-Alkylation

A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming a nitrile-stabilized carbanion (a nitrile enolate). This nucleophilic carbanion then attacks an alkyl halide in an SN2 reaction to form the α-alkylated product.

Figure 5: α-Alkylation of a nitrile.

Experimental Protocol: α-Methylation

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| This compound | 111.19 | 11.1 g | 0.1 |

| Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene) | - | 55 mL | 0.11 |

| Methyl Iodide (CH₃I) | 141.94 | 15.6 g | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Saturated Ammonium Chloride Solution | - | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Formation of Carbanion: Slowly add the LDA solution to the cold THF. Then, add a solution of this compound in THF dropwise. Stir the mixture at -78°C for 1 hour.

-

Alkylation: Add methyl iodide dropwise to the reaction mixture at -78°C. Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by slowly adding saturated ammonium chloride solution.

-

Extraction: Extract the mixture with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting 2,2-dimethylhexanenitrile by vacuum distillation.

Conclusion

This compound is a versatile substrate that undergoes a range of important chemical transformations. The key reactions of hydrolysis, reduction, Grignard addition, and α-alkylation provide access to a diverse array of valuable compounds, including carboxylic acids, primary amines, ketones, and more complex substituted nitriles. The protocols and mechanistic discussions provided in this guide serve as a foundation for researchers to effectively utilize this compound in their synthetic strategies, paving the way for the development of novel molecules with potential applications in various scientific fields.

References

-

Organic Synthesis. Hydrolysis of Nitriles. [Link]

-

Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

Sources

An In-Depth Technical Guide to the Hydrolysis of 2-Methylhexanenitrile to 2-Methylhexanoic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the hydrolysis of 2-methylhexanenitrile to 2-methylhexanoic acid. This transformation is a fundamental reaction in organic synthesis, offering a robust method for converting an alkyl nitrile into its corresponding carboxylic acid, a common structural motif in pharmaceuticals and other fine chemicals. This document will delve into the underlying reaction mechanisms, provide detailed experimental protocols for both acidic and basic conditions, and address critical safety and purification considerations.

Introduction and Strategic Overview

The conversion of a nitrile to a carboxylic acid is a classic synthetic strategy that adds a single carbon atom to an alkyl chain, typically originating from an alkyl halide via nucleophilic substitution with a cyanide salt. The subsequent hydrolysis of the nitrile group is a key step to unmask the carboxylic acid functionality. 2-Methylhexanoic acid, a branched-chain fatty acid, serves as a valuable building block in various synthetic applications.[1]

The choice between acidic and basic hydrolysis conditions is a critical experimental parameter, often dictated by the overall functionality and stability of the starting material and the desired final product form.[2] This guide will explore both pathways, providing the necessary insights for informed methodological selection.

Reaction Mechanisms: A Tale of Two Pathways

The hydrolysis of nitriles can be effectively catalyzed by either acid or base.[3] While both routes ultimately yield the carboxylic acid, the mechanistic steps and intermediates differ significantly.[2] An amide is a key intermediate in both pathways.[4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom of the cyano group.[5] This activation allows for the nucleophilic attack of a weak nucleophile like water.[6] A series of proton transfers and tautomerization steps then lead to the formation of an amide intermediate.[5] This amide is subsequently hydrolyzed under the acidic conditions to furnish the carboxylic acid and an ammonium salt.[4]

Figure 1: Mechanism of Acid-Catalyzed Hydrolysis of this compound.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium or potassium hydroxide, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbon of the nitrile.[7] This addition is followed by protonation from water to yield an imidic acid, which rapidly tautomerizes to the more stable amide.[3] The amide then undergoes further base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate which then expels an amide anion. A final acid-base reaction between the carboxylic acid and the amide anion gives a carboxylate salt and ammonia.[8] An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[8]

Figure 2: Mechanism of Base-Catalyzed Hydrolysis of this compound.

Experimental Protocols

The following protocols are representative procedures for the hydrolysis of this compound. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid/base resistant gloves, should be worn at all times.[9] All operations involving concentrated acids or bases should be conducted in a certified chemical fume hood.[10]

Protocol 1: Acid-Catalyzed Hydrolysis

This procedure utilizes a strong acid to drive the reaction to completion.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq) and a 1:1 (v/v) mixture of concentrated sulfuric acid and water (approximately 5-10 volumes relative to the nitrile).

-

Reflux: Heat the mixture to reflux (typically 100-110 °C) using a heating mantle. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reflux is typically maintained for 4-8 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture over crushed ice in a beaker.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 5 volumes).

-

Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-methylhexanoic acid.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol employs a strong base and requires a final acidification step.[8]

Materials:

-

This compound

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol or Methanol

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether or Dichloromethane (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol or methanol (10 volumes). Add an aqueous solution of sodium hydroxide (2-3 eq in 2-4 volumes of water).

-

Reflux: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction for the evolution of ammonia gas (can be tested with moist litmus paper) and by TLC or GC. Reflux is generally maintained for 4-12 hours.

-

Work-up (Initial): After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the alcohol. Dilute the residue with water.

-

Extraction (to remove impurities): Wash the aqueous solution with diethyl ether or dichloromethane to remove any unreacted nitrile or neutral byproducts. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with concentrated hydrochloric acid. The 2-methylhexanoic acid will precipitate or form an oily layer.

-

Extraction (of product): Extract the acidified aqueous layer with diethyl ether or dichloromethane (3 x 5 volumes).

-

Washing, Drying, and Concentration: Combine the organic extracts and wash with brine. Dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to afford the crude 2-methylhexanoic acid.

Data Presentation and Product Characterization

The following table summarizes key parameters for the two hydrolysis methods.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | Concentrated H₂SO₄ or HCl | NaOH or KOH |

| Solvent | Water | Ethanol/Water or Methanol/Water |

| Temperature | Reflux (100-110 °C) | Reflux (80-100 °C) |

| Reaction Time | 4-8 hours | 4-12 hours |

| Work-up | Extraction, Bicarbonate wash | Acidification, Extraction |

| Byproducts | Ammonium salt | Ammonia gas, Carboxylate salt |

Characterization of 2-Methylhexanoic Acid: The identity and purity of the synthesized 2-methylhexanoic acid should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 209-210 °C |

| Density | 0.918 g/mL at 25 °C |

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR, should be acquired and compared with literature values to confirm the structure.

Purification of 2-Methylhexanoic Acid

For many applications, the crude product obtained after work-up may require further purification.

-

Distillation: Vacuum distillation is the most common method for purifying liquid carboxylic acids like 2-methylhexanoic acid. This technique separates the product from non-volatile impurities and any remaining starting material.

-

Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization from a suitable solvent is an effective purification method.

-

Chromatography: For small-scale purifications or for removing closely related impurities, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes is typically effective.

Safety and Handling

This compound:

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.

-

Precautions: Handle in a fume hood. Wear appropriate PPE.

Concentrated Acids (H₂SO₄, HCl):

-

Hazards: Severely corrosive to skin, eyes, and respiratory tract. Strong dehydrating agent (H₂SO₄).

-

Precautions: Always add acid to water, never the other way around, to manage the exothermic dilution.[9] Use a bottle carrier for transport.[9]

Strong Bases (NaOH, KOH):

-

Hazards: Corrosive, causing severe burns to skin and eyes.

-

Precautions: Handle with care to avoid generating dust. Solutions are highly caustic.

General Laboratory Safety:

-

Ensure emergency eyewash and safety shower are accessible.

-

Have appropriate spill kits available for acids and bases.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The hydrolysis of this compound to 2-methylhexanoic acid is a reliable and versatile transformation in organic synthesis. The choice between acid- and base-catalyzed methods will depend on the specific requirements of the synthetic route, including substrate compatibility and desired scale. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and efficiently perform this valuable chemical conversion.

References

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylhexanoic acid. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for 2-Methylhexanoic acid (HMDB0031594). Retrieved from [Link]

-

NIST. (n.d.). Hexanoic acid, 2-methyl-. Retrieved from [Link]

-

YouTube. (2023, February 23). Carboxylic acids from nitriles - EASY! [Video]. Retrieved from [Link]

-

Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

-

Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

-

YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Video]. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2025, August 7). The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

riomaisseguro.rio.rj.gov.br. (n.d.). Esterification Reaction The Synthesis And Purification Of. Retrieved from [Link]

-

Department of Medicine. (2016, April 20). Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. Retrieved from [Link]

-

Brainly. (2023, March 7). What precautions should you take when working with strong acids and bases? Retrieved from [Link]

-

Alabama Achieves. (n.d.). Science Department Safety Training Notes. Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organic-synthesis.com [organic-synthesis.com]

Discovery and history of 2-Methylhexanenitrile synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Methylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a branched aliphatic nitrile, is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. Its synthesis has evolved from classical nucleophilic substitution reactions to more sophisticated and efficient catalytic methodologies. This guide provides a comprehensive overview of the discovery and the historical evolution of the synthesis of this compound. It delves into the core synthetic strategies, offering detailed protocols and mechanistic insights to provide a thorough understanding for researchers and professionals in the field.

Introduction: The Significance of Branched Nitriles

Nitriles, organic compounds containing a carbon-nitrogen triple bond (-C≡N), are pivotal intermediates in organic synthesis due to their versatile reactivity. The nitrile group can be readily transformed into a variety of functional groups, including amines, carboxylic acids, amides, and ketones. Branched nitriles, such as this compound, introduce a chiral center or a point of steric hindrance, which is often a crucial design element in the synthesis of complex bioactive molecules.[1] The methyl group at the α-position influences the molecule's physical and chemical properties, including its reactivity and biological activity.

The Elusive Discovery: A Historical Perspective

The precise first synthesis of this compound is not well-documented in a singular, seminal publication. Its discovery is likely intertwined with the broader development of synthetic methods for aliphatic nitriles in the late 19th and early 20th centuries. During this era, chemists like Hermann Kolbe and Edmund A. Letts were pioneering general methods for nitrile synthesis. While their work focused on simpler, often aromatic, nitriles, the principles they established laid the groundwork for the synthesis of more complex structures like this compound.

It is plausible that this compound was first synthesized as an unnamed compound during systematic studies of these early nitrile synthesis methods applied to branched alkyl halides. The work of P. A. Levene and his contemporaries in the early 20th century on optically active compounds also likely involved the synthesis of various chiral building blocks, including branched nitriles, although a specific mention of this compound in this context has not been found in readily available literature.[2][3]

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical, often harsh, methods to more refined and efficient catalytic processes. This progression reflects the broader advancements in the field of organic synthesis.

Classical Approaches: The Foundation

The earliest methods for synthesizing nitriles, and by extension this compound, relied on fundamental organic reactions.

One of the most straightforward and historically significant methods for the synthesis of nitriles is the Kolbe nitrile synthesis. This reaction involves the treatment of an alkyl halide with an alkali metal cyanide. For this compound, this would involve the reaction of 2-bromohexane or 2-chlorohexane with a cyanide salt.

Causality Behind Experimental Choices:

-

Substrate: A secondary alkyl halide like 2-bromohexane is chosen as the electrophile. The reactivity follows the order R-I > R-Br > R-Cl.

-

Nucleophile: Sodium or potassium cyanide is a readily available and potent source of the cyanide nucleophile.

-

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is typically used to dissolve the ionic cyanide salt and to accelerate the SN2 reaction by solvating the cation but not the anion.[4][5][6][7]

-

Reaction Conditions: The reaction is typically heated to overcome the activation energy of the substitution reaction.

Experimental Protocol: Synthesis of this compound via Nucleophilic Substitution

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.2 equivalents) to dry dimethyl sulfoxide (DMSO).

-

Heat the mixture to 50-60 °C with stirring to dissolve the sodium cyanide.

-

Slowly add 2-bromohexane (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Data Presentation: Comparison of Leaving Groups in Nucleophilic Substitution

| Leaving Group | Relative Rate of SN2 Reaction |

| I⁻ | ~30,000 |

| Br⁻ | ~10,000 |

| Cl⁻ | ~200 |

| F⁻ | 1 |

Note: Relative rates are approximate and can vary with substrate and reaction conditions.

Another classical route to nitriles is the dehydration of primary amides. For this compound, this would involve the dehydration of 2-methylhexanamide.[8]

Causality Behind Experimental Choices:

-

Starting Material: 2-Methylhexanamide can be prepared from 2-methylhexanoic acid.

-

Dehydrating Agent: Strong dehydrating agents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) are required to remove the elements of water from the amide.

-

Reaction Conditions: The reaction typically requires heating to drive the dehydration process.

Experimental Protocol: Synthesis of this compound via Dehydration of 2-Methylhexanamide

-

In a round-bottom flask, place 2-methylhexanamide (1.0 equivalent) and phosphorus pentoxide (0.5 equivalents).

-

Mix the solids thoroughly.

-

Heat the mixture gently under reduced pressure.

-

The product, this compound, will distill directly from the reaction mixture. Collect the distillate in a cooled receiving flask.

-

The collected nitrile can be further purified by redistillation.

Modern Catalytic Methods: The Advent of Hydrocyanation

A significant advancement in nitrile synthesis has been the development of catalytic hydrocyanation of alkenes. This atom-economical process involves the addition of hydrogen cyanide (HCN) across a double bond.[9] The hydrocyanation of hexene isomers can lead to the formation of this compound.[10][11]

Causality Behind Experimental Choices:

-

Substrate: Hexene isomers (e.g., 1-hexene, 2-hexene) are the starting alkenes. The regioselectivity of the addition is a key consideration.

-

Catalyst: Nickel(0) complexes with phosphite ligands are commonly used catalysts for the hydrocyanation of unactivated alkenes.[9]

-

Lewis Acid Promoter: The addition of a Lewis acid, such as aluminum trichloride (AlCl₃) or triphenylboron (B(C₆H₅)₃), can significantly increase the reaction rate and influence the regioselectivity.[9][10]

-

HCN Source: Hydrogen cyanide is a highly toxic gas and is typically handled with extreme caution in industrial settings. In a laboratory setting, safer alternatives like acetone cyanohydrin or trimethylsilyl cyanide can be used.[12]

Experimental Protocol: Synthesis of this compound via Hydrocyanation of 2-Hexene

Caution: Hydrogen cyanide is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

To a solution of a nickel(0) phosphite catalyst in a suitable solvent (e.g., toluene) in a pressure reactor, add a Lewis acid promoter.

-

Cool the reactor and add 2-hexene.

-

Carefully introduce a measured amount of liquid hydrogen cyanide.

-

Seal the reactor and heat to the desired temperature (e.g., 60-100 °C).

-

Monitor the reaction progress by GC.

-